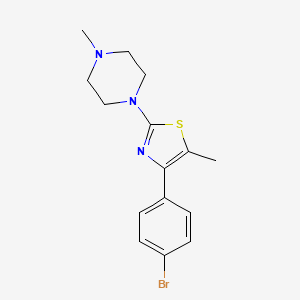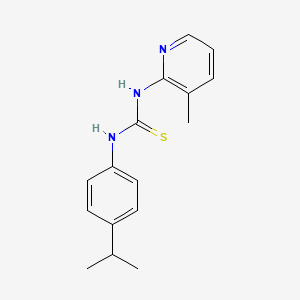![molecular formula C19H16F3N3O6 B7534752 [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, also known as DAAO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves the inhibition of D-amino acid oxidase ([2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate), an enzyme that catalyzes the oxidative deamination of D-amino acids. [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor binds to the active site of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, preventing the oxidation of D-amino acids and leading to an increase in their concentration in the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor are primarily related to its ability to modulate D-amino acid metabolism. D-amino acids are known to play important roles in various physiological processes, including neurotransmission, hormone regulation, and immune function. By inhibiting [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor can increase the levels of D-amino acids in the brain and other tissues, leading to changes in these physiological processes.
实验室实验的优点和局限性
One of the main advantages of using [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor in lab experiments is its specificity for [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate. This allows researchers to selectively modulate D-amino acid metabolism without affecting other metabolic pathways. However, one limitation of using [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of D-amino acids in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, the use of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor as a tool compound to study the role of D-amino acid metabolism in these diseases is an area of active research.
合成方法
The synthesis of [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor involves a multi-step process that includes the reaction of 3,5-dicarbamoylaniline with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-(trifluoromethyl)phenol. The final product is obtained after purification and isolation through column chromatography.
科学研究应用
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. In cancer research, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. In drug discovery, [2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate inhibitor has been used as a tool compound to study the role of D-amino acid metabolism in various diseases.
属性
IUPAC Name |
[2-(3,5-dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O6/c20-19(21,22)12-2-1-3-14(7-12)30-9-16(27)31-8-15(26)25-13-5-10(17(23)28)4-11(6-13)18(24)29/h1-7H,8-9H2,(H2,23,28)(H2,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBJRJGXTYQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)OCC(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)